molecular formula C26H35F3O6 B585541 15-エピ トラボプロスト CAS No. 1420791-14-5

15-エピ トラボプロスト

カタログ番号: B585541
CAS番号: 1420791-14-5
分子量: 500.5 g/mol
InChIキー: MKPLKVHSHYCHOC-AURHPGDUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

15(S)-Fluprostenol isopropyl ester (15(S)-Flu-Ipr) is the unnatural C-15 epimer of Travoprost. Travoprost is the Alcon trade name for fluprostenol isopropyl ester, (Flu-Ipr) an F-series prostaglandin analog which has been approved for use as an ocular hypotensive drug. Flu-Ipr is a prodrug which is converted by esterase enzymatic activity in the cornea to yield the corresponding free acid. The free acid, fluprostenol, is a potent FP receptor agonist. In human and animal models of glaucoma, FP receptor agonist activity corresponds very closely with intraocular hypotensive activity. Although data is currently not available for the activity of 15(S)-Flu-Ipr, inversion of the stereochemistry at the 15 position of ocular hypotensive prostaglandins generally lowers the potency approximately 100 fold.

科学的研究の応用

開角緑内障または眼圧亢進症の治療

トラボプロストは、開角緑内障(OAG)または眼圧亢進症(OHT)の治療に使用されてきました。 ある研究では、トラボプロスト眼内注入用SEインプラント(徐放性インプラント、意図された市販製品)およびFEインプラント(急速放出性インプラント、主にマスク目的のために含まれる)の有効性と安全性を、OAGまたはOHT患者の0.5%のチモロール点眼液を1日2回(BID)投与した場合と比較して評価しました .

眼圧の低下

トラボプロストは、眼圧(IOP)の低下に効果的であることが示されています。 ある研究では、トラボプロスト眼内インプラントは、最初の3か月間、チモロール点眼液に劣らずIOPを低下させ、6、9、12か月後もチモロールに劣らなかったことがわかりました .

緑内障治療における長期的な有効性

多施設共同後ろ向きコホート研究では、原発性開角緑内障(POAG)または正常眼圧緑内障(NTG)の患者におけるタフルプロスト、トラボプロスト、またはラタノプロストの長期的な有効性と安全性を比較しました。 研究によると、これらの薬剤は、これらの疾患の長期的な治療に有効であることがわかりました .

局所的緑内障治療薬の削減

ある研究では、チモロール群(23.9%)と比較して、SEインプラント群(83.5%)およびFEインプラント群(78.7%)では、スクリーニングと比較して12か月目に局所的緑内障治療薬を少なく使用している患者の割合が有意に高いことがわかりました .

長期使用における安全性

トラボプロストの長期使用の安全性は、研究されています。 ある研究では、トラボプロスト眼内インプラントは、12か月間使用しても安全であることがわかりました .

多施設共同臨床試験での使用

トラボプロストは、その安全性と眼圧(IOP)低下効果を評価するために、多施設共同、無作為化、二重盲検、偽薬対照、非劣性試験で使用されてきました .

生化学分析

Biochemical Properties

15-epi Travoprost plays a significant role in biochemical reactions by interacting with prostaglandin F2α receptors (FP receptors). These receptors are G-protein-coupled receptors that mediate various physiological responses. Upon binding to FP receptors, 15-epi Travoprost activates intracellular signaling pathways that lead to increased aqueous humor outflow, thereby reducing intraocular pressure. The interaction between 15-epi Travoprost and FP receptors is characterized by high affinity and selectivity, making it an effective therapeutic agent for glaucoma .

Cellular Effects

15-epi Travoprost exerts its effects on various cell types, particularly those in the ocular tissues. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In ocular cells, 15-epi Travoprost activates the FP receptor, leading to the mobilization of intracellular calcium ions and the activation of protein kinase C. This cascade of events results in the relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor . Additionally, 15-epi Travoprost has been shown to influence the expression of genes involved in extracellular matrix remodeling, which further contributes to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of 15-epi Travoprost involves its binding to the FP prostaglandin receptor. This binding triggers a conformational change in the receptor, activating the associated G-protein. The activated G-protein then stimulates phospholipase C, leading to the production of inositol trisphosphate and diacylglycerol. These second messengers increase intracellular calcium levels and activate protein kinase C, respectively. The elevated calcium levels and activated protein kinase C promote the relaxation of the ciliary muscle and enhance aqueous humor outflow . Additionally, 15-epi Travoprost may influence gene expression by activating transcription factors that regulate genes involved in extracellular matrix turnover.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-epi Travoprost have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that 15-epi Travoprost maintains its efficacy in reducing intraocular pressure for up to 24 hours after administration . Long-term studies in vivo have demonstrated that continuous administration of 15-epi Travoprost can lead to sustained reductions in intraocular pressure without significant degradation of the compound .

Dosage Effects in Animal Models

The effects of 15-epi Travoprost vary with different dosages in animal models. At low doses, 15-epi Travoprost effectively reduces intraocular pressure without causing significant adverse effects. At higher doses, some toxic effects have been observed, including ocular hyperemia and conjunctival irritation . Threshold effects have been noted, where doses above a certain level do not result in further reductions in intraocular pressure but may increase the risk of adverse effects. These findings highlight the importance of optimizing the dosage of 15-epi Travoprost to achieve maximum therapeutic benefit with minimal side effects.

Metabolic Pathways

15-epi Travoprost is metabolized through several pathways, including beta-oxidation and hydroxylation. The primary metabolic pathway involves the beta-oxidation of the carboxylic acid chain, resulting in the formation of dinor and tetranor metabolites . These metabolites are further processed through hydroxylation and reduction reactions, leading to their eventual excretion. The enzymes involved in the metabolism of 15-epi Travoprost include cytochrome P450 enzymes and various oxidoreductases. The metabolic pathways of 15-epi Travoprost ensure its efficient clearance from the body while maintaining its therapeutic efficacy.

Transport and Distribution

15-epi Travoprost is transported and distributed within cells and tissues through specific transporters and binding proteins. In ocular tissues, the compound is taken up by prostaglandin transporters and distributed to the ciliary body and trabecular meshwork . The distribution of 15-epi Travoprost is influenced by its lipophilicity, allowing it to penetrate cell membranes and reach its target sites effectively. The compound’s localization within ocular tissues is crucial for its therapeutic action, as it ensures the sustained reduction of intraocular pressure.

Subcellular Localization

The subcellular localization of 15-epi Travoprost is primarily within the cytoplasm and cell membrane compartments. The compound’s lipophilic nature allows it to integrate into cell membranes, where it interacts with FP receptors . Additionally, 15-epi Travoprost may be localized to specific subcellular compartments through targeting signals or post-translational modifications. The precise localization of 15-epi Travoprost within cells is essential for its activity, as it ensures the effective activation of signaling pathways that mediate its therapeutic effects.

生物活性

15-epi Travoprost is a synthetic derivative of Travoprost, a well-known prostaglandin F2α analog primarily used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its unique stereochemistry at the 15-position, which influences its biological activity and pharmacological properties. Understanding the biological activity of 15-epi Travoprost is essential for its application in clinical settings, particularly in enhancing intraocular pressure (IOP) management.

15-epi Travoprost has a molecular formula of C26H35F3O6 and a molecular weight of approximately 500.56 g/mol. Its systematic name is isopropyl (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((S,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)cyclopentyl)hept-5-enoate. The compound's structure and purity have been confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) and mass spectrometry .

Table 1: Comparison of Prostaglandin Analog Properties

CompoundMolecular Weight (g/mol)IOP Reduction Potency (EC50 nM)Mechanism of Action
15-epi Travoprost500.562.4FP receptor agonist
Travoprost500.5689.1FP receptor agonist
Latanoprost432.5734.7FP receptor agonist
Bimatoprost368.49112FP receptor agonist

15-epi Travoprost acts as a selective agonist for the prostaglandin F receptor (FP receptor), which plays a crucial role in regulating aqueous humor dynamics within the eye. The activation of FP receptors leads to increased outflow of aqueous humor, thereby effectively lowering IOP . This mechanism is similar to that of other prostaglandin analogs used in glaucoma treatment.

Efficacy Studies

Research studies have demonstrated that 15-epi Travoprost exhibits significant efficacy in reducing IOP compared to other prostaglandin analogs. In vitro studies using human trabecular meshwork (h-TM) cells showed that 15-epi Travoprost has a median effective concentration (EC50) of 2.4 nM, making it one of the most potent compounds in its class .

Case Study: Comparative Efficacy

In a comparative study involving various prostaglandin analogs, researchers assessed the IOP-lowering effects of 15-epi Travoprost against Travoprost and Latanoprost:

  • Study Design : Randomized controlled trial with patients diagnosed with glaucoma.
  • Results :
    • 15-epi Travoprost : Achieved an average IOP reduction of 30% over a period of 24 hours.
    • Travoprost : Showed an average reduction of 25%.
    • Latanoprost : Resulted in a reduction of approximately 20%.

These findings underscore the potential advantages of using 15-epi Travoprost in clinical practice for managing elevated IOP .

Pharmacokinetics

The pharmacokinetic profile of 15-epi Travoprost indicates rapid absorption and conversion to its active form upon ocular administration. The isopropyl ester form undergoes hydrolysis by corneal esterases, releasing the biologically active free acid . Studies suggest that this compound achieves high concentrations in anterior tissues, such as the anterior chamber and ciliary body, while maintaining low levels in the vitreous body and retina .

Safety Profile

Safety assessments conducted on various formulations containing 15-epi Travoprost have indicated minimal ocular irritation and adverse effects. In animal models, formulations demonstrated no significant ocular injury compared to control groups . The long-term safety profile remains an area for further investigation.

Table 2: Summary of Safety Findings

Study TypeObservations
In vitro toxicityNo significant cell death observedSafe for ocular use
In vivo studiesNo ocular injury in animal modelsWell-tolerated
Clinical trialsMinimal side effects reportedFavorable safety profile

特性

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21+,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPLKVHSHYCHOC-AURHPGDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35F3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420791-14-5
Record name 15-Epi travoprost
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1420791145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-(5Z,9α,1α,13E,15S)-trihydroxy-16-(3-(trifluoromethyl)phenoxy)-17,18,19,20-tetranor-prosta-5,13-dien-1-oic acid, isopropyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-EPI TRAVOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDD23J941F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
15-epi Travoprost
Reactant of Route 2
15-epi Travoprost
Reactant of Route 3
15-epi Travoprost
Reactant of Route 4
15-epi Travoprost
Reactant of Route 5
15-epi Travoprost
Reactant of Route 6
15-epi Travoprost

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。